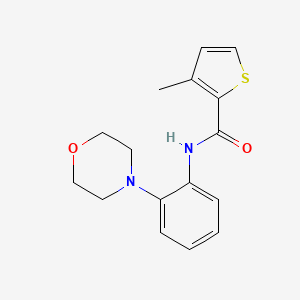![molecular formula C24H26N2O2 B7543574 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPA is a selective antagonist for the 5-HT2B receptor, a serotonin receptor subtype that has been implicated in various physiological and pathological processes.
Mecanismo De Acción
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline is a selective antagonist for the 5-HT2B receptor, which belongs to the G protein-coupled receptor family. The 5-HT2B receptor is widely expressed in various tissues, including the heart, lungs, and gastrointestinal tract. Activation of the 5-HT2B receptor has been shown to promote cell proliferation, migration, and survival, which can contribute to the development of diseases such as cancer and pulmonary hypertension. This compound blocks the activation of the 5-HT2B receptor by binding to its ligand-binding site, thereby preventing the downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, as well as reduce the contractility of pulmonary artery smooth muscle cells. In vivo studies have demonstrated that this compound can attenuate the development of pulmonary hypertension in animal models. This compound has also been shown to have a beneficial effect on cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline has several advantages as a research tool. It is a selective antagonist for the 5-HT2B receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. This compound has also been optimized for high purity and yield, making it a suitable compound for research purposes. However, this compound also has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent concentration in experiments. This compound also has low solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline. One direction is to investigate the role of the 5-HT2B receptor in other diseases and physiological processes, such as inflammation and fibrosis. Another direction is to develop more potent and selective antagonists for the 5-HT2B receptor, which could have therapeutic potential for diseases such as cancer and pulmonary hypertension. Additionally, the development of novel drug delivery systems could improve the pharmacokinetics and bioavailability of this compound, making it a more effective research tool.
Métodos De Síntesis
The synthesis of 4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline involves several steps, including the condensation of 3-methoxybenzaldehyde with 4-morpholinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 3-bromobenzyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a suitable compound for research purposes.
Aplicaciones Científicas De Investigación
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline has been primarily used in research to study the role of the 5-HT2B receptor in various physiological and pathological processes. The 5-HT2B receptor has been implicated in cardiovascular diseases, pulmonary hypertension, and cancer. This compound has been shown to selectively block the 5-HT2B receptor, making it a valuable tool for investigating the role of this receptor in these diseases.
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-2-5-20(6-3-1)19-28-24-8-4-7-21(17-24)18-25-22-9-11-23(12-10-22)26-13-15-27-16-14-26/h1-12,17,25H,13-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGAIODMXGTSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

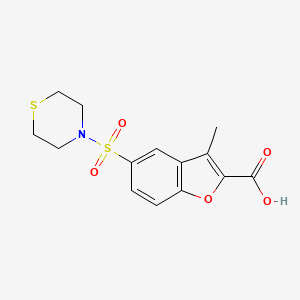
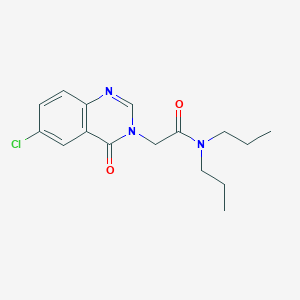
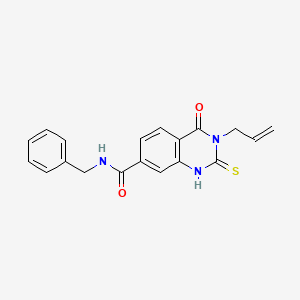
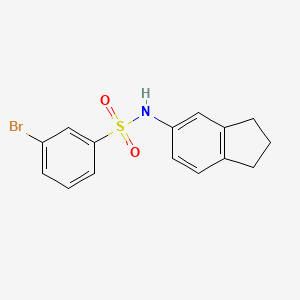
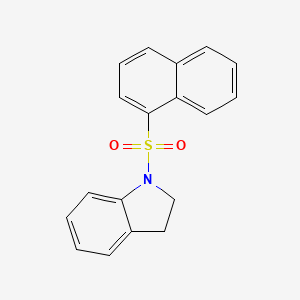
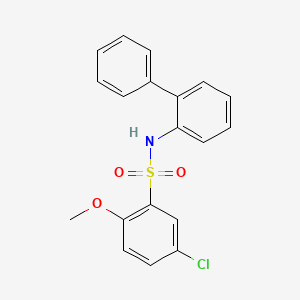
![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)
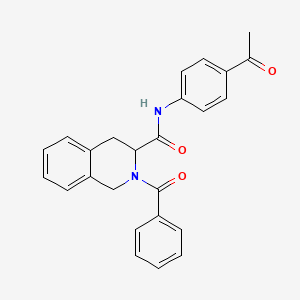
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4,5-Dihydro-naphtho[1,2-d]thiazol-2-ylamine hydroiodide](/img/structure/B7543588.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
